5-{[4-(2-fluorophenyl)piperazin-1-yl](phenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
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Overview
Description
The compound 5-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex heterocyclic molecule that incorporates multiple functional groups, including a piperazine ring, a fluorophenyl group, a furan ring, and a triazolothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiazole core, followed by the introduction of the furan ring and the piperazine moiety. Key steps include:
Formation of the Triazolothiazole Core: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under reflux conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction using a furan boronic acid derivative and a halogenated triazolothiazole intermediate.
Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution of the halogenated intermediate with 4-(2-fluorophenyl)piperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The halogen atoms in the triazolothiazole core can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Hydrogen gas (H2) over palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted triazolothiazole derivatives.
Scientific Research Applications
5-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 5-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
- 5-fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole
Uniqueness
5-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: is unique due to its combination of a triazolothiazole core with a furan ring and a fluorophenyl-piperazine moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
5-[[4-(2-fluorophenyl)piperazin-1-yl]-phenylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN5O2S/c26-18-9-4-5-10-19(18)29-12-14-30(15-13-29)21(17-7-2-1-3-8-17)22-24(32)31-25(34-22)27-23(28-31)20-11-6-16-33-20/h1-11,16,21,32H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMMAXINHLIZJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(C3=CC=CC=C3)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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